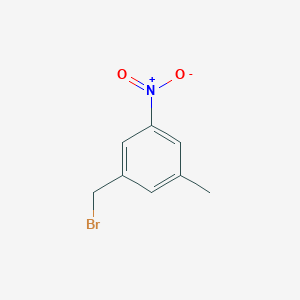

Benzene, 1-(bromomethyl)-3-methyl-5-nitro-

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of various benzene derivatives with bromo, nitro, and methyl substituents has been explored in several studies. For instance, the synthesis of 2-(5-methyl-1H-benzimidazol-2-yl)-4-bromo/nitro-phenols and their Zn(II) complexes has been achieved, with a focus on the solvent effects on complexation . Another study reported the synthesis of 1-dibromomethyl-4-methoxy-2-nitrobenzene, highlighting the crystallographic independence of molecules within the structure . Additionally, the reactions of 1-bromo-1-nitro-3,3,3-trichloropropene with various nucleophiles have been investigated, leading to the formation of alkoxylation and amination products .

Molecular Structure Analysis

The molecular structure of benzene derivatives is significantly influenced by substituents. The crystal structure of 1-dibromomethyl-4-methoxy-2-nitrobenzene reveals that the nitro groups are twisted from the benzene rings, and the dibromomethyl group orientation results in Br⋯Br interactions that contribute to a three-dimensional network . Similarly, the structure of (4'-carbomethoxy-2'-nitrophenoxy)benzene shows the impact of intramolecular interactions on the conformation of nitro substituents .

Chemical Reactions Analysis

The reactivity of bromo- and nitro-substituted benzene derivatives has been studied extensively. Ozone-mediated nitration of chloro- and bromo-benzenes with nitrogen dioxide has been shown to yield ortho-rich nitro derivatives, with the reaction conditions influencing the isomer ratios . The formation of 4H-1,2-benzoxazines through intramolecular cyclization of nitroalkanes demonstrates the potential for aromatic oxygen-functionalization reactions involving a nitro oxygen atom .

Physical and Chemical Properties Analysis

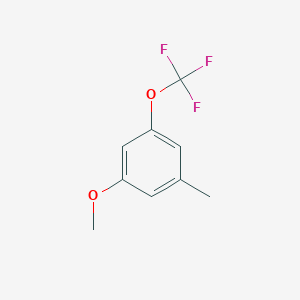

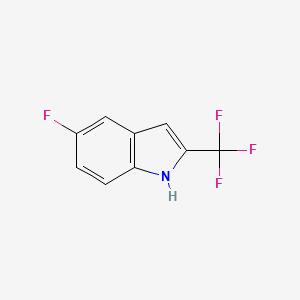

The physical and chemical properties of benzene derivatives are closely related to their molecular structures and the nature of their substituents. For example, the presence of strong intramolecular hydrogen bonding in the synthesized Zn(II) complexes of 2-(5-methyl-1H-benzimidazol-2-yl)-4-bromo/nitro-phenols affects their molar conductivity and solubility in different solvents . The crystal structure of 1-bromo-3,5-bis(trifluoromethyl)benzene and its derivatives highlights the role of non-classical hydrogen bonding and π–π interactions in stabilizing the structures .

Wissenschaftliche Forschungsanwendungen

X-Ray Structure Determinations

The X-ray structure determinations of various benzene derivatives, including those with bromo and bromomethyl substituents, provide insights into the interactions and packing motifs of these compounds. These studies reveal variable packing motifs despite the close chemical similarity, highlighting the structural diversity and potential applications in materials science. The analysis of C–H···Br, C–Br···Br, and C–Br···π interactions can inform the design of new materials with specific properties (Jones, Kuś, & Dix, 2012).

Ion-Pair Charge Transfer Complexes

Research into ion-pair complexes, including those derived from benzylidene-aminopyridinium and [Ni(mnt)2]2−, shows potential applications in creating materials with unique electronic and absorption properties. These complexes, featuring substituents like nitro and bromo on the benzene ring, demonstrate significant absorption in the UV/Visible to near-IR region, which could be utilized in the development of novel optical materials and sensors (Yao et al., 2008).

Antimicrobial Agents

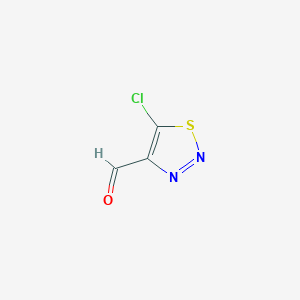

The synthesis of (E)-1-(4-methyl-2-(alkylamino)thiazol-5-yl)-3-arylprop-2-en-1-ones, including those with bromo and nitro groups on the benzene ring, and their in vitro assays against various microorganisms, suggest potential applications in the development of new antimicrobial agents. These compounds exhibit potent activity, often surpassing that of reference drugs, indicating their usefulness in medical research and pharmaceutical development (Liaras et al., 2011).

Theoretical Conformational Analysis

Theoretical conformational analysis of substituted nitroethenes, including those dissolved in benzene, provides valuable insights into their structure and behavior. Understanding the conformational preferences and isomerism of these compounds can inform their application in synthetic chemistry and material science, aiding in the design of substances with desired physical and chemical properties (Chachkov et al., 2008).

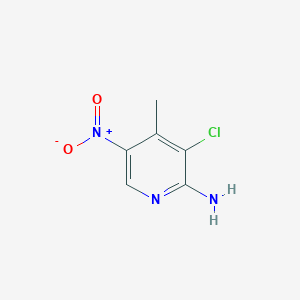

Synthesis and Nucleophilic Aromatic Substitution

Studies on the synthesis and nucleophilic aromatic substitution of compounds like 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene demonstrate the versatility of these reactions in creating novel benzene derivatives. Such research provides pathways for developing new compounds with potential applications in pharmaceuticals, agrochemicals, and material science, by modifying benzene rings with various functional groups (Ajenjo et al., 2016).

Wirkmechanismus

Target of Action

Benzyl bromides are generally known to be reactive towards nucleophiles due to the presence of the bromine atom, which is a good leaving group .

Mode of Action

The compound can undergo reactions at the benzylic position, which is the carbon atom adjacent to the aromatic ring . These reactions include free radical bromination, nucleophilic substitution, and oxidation . In the initiating step of a free radical reaction, for example, the compound loses the bromine atom, leaving behind a radical that can participate in further reactions .

Biochemical Pathways

It’s worth noting that benzyl bromides can participate in various organic reactions, potentially affecting a wide range of biochemical pathways .

Pharmacokinetics

The molecular weight of the compound is 171034 , which could influence its absorption and distribution in the body.

Result of Action

The reactivity of the compound suggests that it could potentially modify biomolecules, leading to various cellular effects .

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the presence of other nucleophiles in the environment could compete with the compound’s targets, potentially affecting its action . Additionally, factors such as pH and temperature could influence the compound’s stability and reactivity .

Safety and Hazards

Biochemische Analyse

Biochemical Properties

It is known that brominated compounds like this can participate in various biochemical reactions . The bromine atom in the molecule can act as a good leaving group, making this compound a potential electrophile in biochemical reactions .

Cellular Effects

Brominated compounds can potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that brominated compounds can participate in nucleophilic substitution reactions, which could potentially lead to changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that brominated compounds can undergo various transformations over time, potentially affecting their stability and degradation .

Dosage Effects in Animal Models

It is known that the effects of chemical compounds can vary with dosage, potentially leading to threshold effects or toxic effects at high doses .

Metabolic Pathways

It is known that brominated compounds can participate in various metabolic pathways, potentially interacting with various enzymes or cofactors .

Transport and Distribution

It is known that brominated compounds can potentially interact with various transporters or binding proteins .

Subcellular Localization

It is known that chemical compounds can be directed to specific compartments or organelles based on various signals or post-translational modifications .

Eigenschaften

IUPAC Name |

1-(bromomethyl)-3-methyl-5-nitrobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO2/c1-6-2-7(5-9)4-8(3-6)10(11)12/h2-4H,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAZNQZPKIIYODB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)[N+](=O)[O-])CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30629506 | |

| Record name | 1-(Bromomethyl)-3-methyl-5-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30629506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

116069-92-2 | |

| Record name | 1-(Bromomethyl)-3-methyl-5-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30629506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

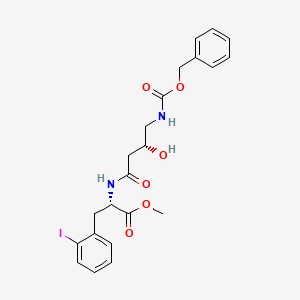

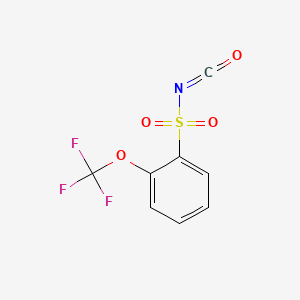

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 2-(2-aminobenzo[d]thiazol-6-yl)acetate](/img/structure/B3030880.png)